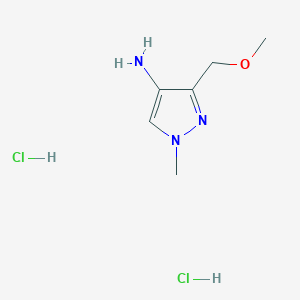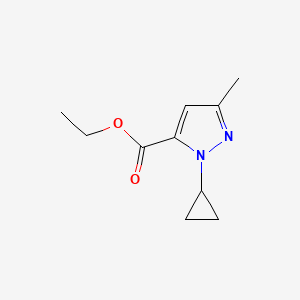![molecular formula C23H21N5O2 B2804576 1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887880-34-4](/img/no-structure.png)
1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazole from readily available starting materials . This review details the recent development in imidazole construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Scientific Research Applications
Development of Assay Methods
The development of specific and sensitive assay methods, such as high-performance thin-layer chromatography (HPTLC), for the determination of chemical compounds in pharmaceutical formulations illustrates a practical application in quality control processes. For example, linagliptin, a dipeptidylpeptidase 4 (DPP4) inhibitor used for diabetes treatment, has been analyzed using HPTLC to ensure the stability and suitability of pharmaceutical products (Rode & Tajne, 2021).
Synthetic Biology and Unnatural Base Pairs
Research into developing unnatural base pairs for synthetic biology applications is another area of interest. Studies on the development of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines aim to achieve shape complementarity and enhanced stacking ability, critical for the successful integration of these unnatural base pairs into DNA for advanced genetic engineering and research purposes (Saito-Tarashima & Minakawa, 2018).
Medicinal Chemistry and Therapeutics
Hydantoin derivatives, such as imidazolidine-2,4-dione, serve as important scaffolds in medicinal chemistry due to their wide range of biological and pharmacological activities. These activities include therapeutic and agrochemical applications, highlighting the role of these compounds in the development of new drugs and treatments for various conditions. Additionally, their role in the synthesis of non-natural amino acids and their conjugates underlines their potential in medical applications (Shaikh et al., 2023).
Antioxidant Capacity and Reaction Pathways
The study of antioxidant capacity assays, such as those based on the ABTS radical cation, illustrates the scientific interest in understanding the reaction pathways and stability of antioxidants. This research is crucial for developing new antioxidant compounds and evaluating their effectiveness in various applications, including food preservation, pharmaceuticals, and cosmetics (Ilyasov et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-aminopurine with 1-methyl-3-propyl-5-nitrobenzene in the presence of a reducing agent, followed by cyclization with diphenylacetylene and deprotection of the resulting intermediate.", "Starting Materials": [ "2-aminopurine", "1-methyl-3-propyl-5-nitrobenzene", "reducing agent", "diphenylacetylene", "protecting group" ], "Reaction": [ "Step 1: Condensation of 2-aminopurine with 1-methyl-3-propyl-5-nitrobenzene in the presence of a reducing agent to form the corresponding intermediate.", "Step 2: Cyclization of the intermediate with diphenylacetylene to form the desired product.", "Step 3: Deprotection of the product to remove the protecting group and obtain the final compound." ] } | |
CAS RN |
887880-34-4 |
Molecular Formula |
C23H21N5O2 |
Molecular Weight |
399.454 |
IUPAC Name |
4-methyl-6,7-diphenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O2/c1-3-14-26-21(29)19-20(25(2)23(26)30)24-22-27(19)15-18(16-10-6-4-7-11-16)28(22)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3 |
InChI Key |
IDYDDTUMIVDXMQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)
![2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2804496.png)




![N-[1-[5-(Propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2804506.png)


![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)
![N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2804512.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid](/img/structure/B2804514.png)
